The Discovery and Synthesis of NNMT-IN-7: A Technical Overview
The Discovery and Synthesis of NNMT-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Discovery of Bisubstrate NNMT Inhibitors: A Structure-Based Approach
The discovery of potent NNMT inhibitors has been significantly advanced by a structure-based design strategy.[5] The crystal structure of human NNMT (hNNMT) in a ternary complex with its substrate, nicotinamide, and the cofactor product, S-adenosyl-L-homocysteine (SAH), revealed two adjacent binding pockets.[5] This structural insight spurred the design of bisubstrate inhibitors, which consist of two covalently linked fragments, each designed to occupy one of these binding sites, thereby mimicking the transition state of the enzymatic reaction.[5][6]
One such inhibitor, MS2734, was designed by linking a nicotinamide mimic to a SAM mimic with a two-carbon-atom linker.[5] This design was hypothesized to allow the molecule to span both the substrate and cofactor binding sites simultaneously.[5]
Logical Flow of Bisubstrate Inhibitor Design
Caption: Structure-based design of bisubstrate NNMT inhibitors.
Synthesis of Bisubstrate NNMT Inhibitors
The synthesis of bisubstrate NNMT inhibitors like MS2734 involves a multi-step chemical process. While the precise synthesis of "NNMT-IN-7" is not publicly detailed, the general approach for creating such molecules is exemplified by the synthesis of related compounds. This typically involves the preparation of key building blocks representing the nicotinamide and adenosine portions of the final molecule, followed by their coupling.
For instance, the synthesis of a diverse library of bisubstrate inhibitors has been achieved through a modular strategy involving a sequential double-reductive amination process, followed by a global deprotection step.[7][8] This method allows for the variation of different chemical groups to explore the structure-activity relationship (SAR) and optimize inhibitory potency.[7]
General Synthetic Workflow
Caption: Modular synthesis of bisubstrate NNMT inhibitors.
Quantitative Data on NNMT Inhibitors
The efficacy of newly synthesized NNMT inhibitors is quantified through various biochemical and biophysical assays. Key parameters include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which measure the potency and binding affinity of the inhibitor, respectively.
| Compound | IC50 (μM) | Kd (μM) | Assay Method | Reference |
| MS2734 | 14 ± 1.5 | 2.7 ± 0.2 | SAHH-coupled assay, ITC | [5] |
| MS2756 | 160 ± 1 | 42.8 ± 6.3 | SAHH-coupled assay, ITC | [5] |
| Compound 3-12 | 0.0479 ± 0.0006 | Not Reported | Not Specified | [9] |
| Compound 17u | 0.0037 | Not Reported | Not Specified | [7] |
| JBSNF-000028 | 0.13 | Not Reported | Fluorescence of MNA derivative, LC/MS | [10] |
| II399 | Ki = 0.0059 | Not Reported | Biochemical Assay | [11] |
SAHH = S-adenosyl-L-homocysteine hydrolase; ITC = Isothermal Titration Calorimetry; MNA = 1-methylnicotinamide; LC/MS = Liquid Chromatography-Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the discovery and characterization of bisubstrate NNMT inhibitors.
NNMT Inhibition Assay (SAHH-coupled)
This assay determines the inhibitory activity of a compound against NNMT.[5]
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Reaction Mixture: Prepare a reaction mixture containing human NNMT enzyme, nicotinamide, and SAM in the presence of SAH hydrolase (SAHH) and ThioGlo.
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Initiation: Start the reaction by adding SAM.
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Mechanism: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing SAH. SAHH then hydrolyzes SAH to homocysteine and adenosine. ThioGlo reacts with the free thiol group of homocysteine, resulting in a fluorescent signal.
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Measurement: Monitor the increase in fluorescence over time. The rate of this increase is proportional to NNMT activity.
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Inhibition: The presence of an NNMT inhibitor will reduce the rate of fluorescence increase. IC50 values are calculated by measuring the enzyme activity at various inhibitor concentrations.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of an inhibitor to its target enzyme.[5]
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Sample Preparation: Place the purified NNMT protein in the ITC sample cell and the inhibitor solution in the titration syringe.
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Titration: Inject small aliquots of the inhibitor into the protein solution at a constant temperature.
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Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.
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Data Analysis: Plot the heat changes against the molar ratio of the inhibitor to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Mechanism of Action
NNMT plays a crucial role in cellular metabolism by regulating the levels of NAD+ and SAM.[4] By catalyzing the methylation of nicotinamide, NNMT consumes this precursor of NAD+, a vital coenzyme in redox reactions and cellular signaling.[6] Overexpression of NNMT has been linked to a reduction in cellular methylation potential (the SAM/SAH ratio), which can lead to epigenetic alterations and promote tumorigenesis.[3][12] NNMT inhibitors, by blocking this enzymatic activity, can restore cellular NAD+ levels and methylation homeostasis.
NNMT's Role in Cellular Metabolism
Caption: NNMT-mediated regulation of cellular metabolism.
References
- 1. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
